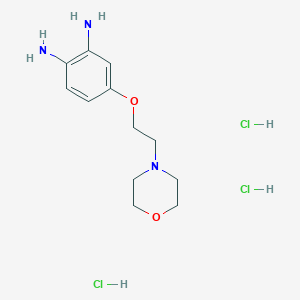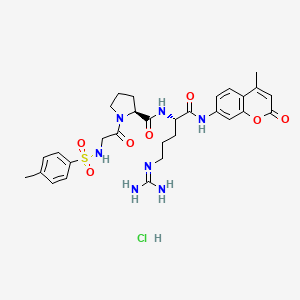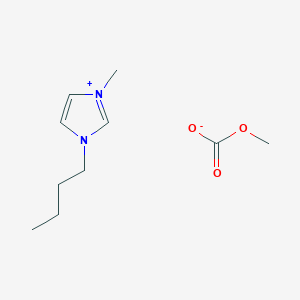
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% is a useful research compound. Its molecular formula is C42H36F6O6P2Ru and its molecular weight is 913.7 g/mol. The purity is usually 95%.
The exact mass of the compound Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% is 914.093472 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct, 98% including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ruthenium Complexes in Catalysis
Ruthenium complexes, including those similar to Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II), have been extensively used as catalysts in various chemical reactions. For instance, they catalyze the hydrogenation of esters to alcohols, showcasing the versatility of ruthenium catalysts in facilitating the reduction of carbonyl compounds. This process is crucial for synthesizing chemicals vital to daily life, including the reduction of CO2 to methanol, expected to play a key role in future carbon management and energy storage solutions (Chakraborty et al., 2015).
Synthesis of Complex Molecules
Ruthenium complexes have also been utilized in the synthesis of complex molecules through carbon-carbon bond-forming reactions. This includes the conjugate addition of terminal alkynes to alkyl acrylates, yielding γ,δ-alkynyl esters, and the codimerization reaction of terminal alkynes with alkyl acrylates to produce conjugate dienes. These reactions are controlled by the nature of halide ions, demonstrating the fine-tuned reactivity based on the catalyst's composition (Nishimura et al., 2007).
Activation of Alcohols
A specific application of ruthenium complexes includes the direct transformation of primary alcohols to the corresponding acetals, releasing molecular hydrogen. This process is catalyzed by complexes such as bis(acetonitrile)bis(triphenylphosphine)ruthenium(II) sulfate, emphasizing the capability of ruthenium complexes to facilitate selective transformations in organic synthesis (Kossoy et al., 2012).
Antioxidant Studies
Furthermore, new ruthenium(II) carbonyl complexes bearing pyridine carboxamide and triphenylphosphine/triphenylarsine/pyridine have been synthesized and evaluated for their antioxidant activity. These complexes exhibit more effective antioxidant activity compared to their ligands alone, highlighting their potential in biomedical applications (Ramachandran & Viswanathamurthi, 2013).
作用機序
Target of Action
The primary targets of the Carbonylbis(trifluoroacetato)bis(triphenylphosphine)ruthenium(II) methanol adduct are alcohols and alkynes . The compound interacts with these targets to facilitate chemical reactions, specifically the hydroacylation of 2-butyne and the vinylation of alcohols .
Mode of Action
The compound acts as a catalyst in the ruthenium-catalyzed transfer hydrogenation process . It couples 2-butyne to alcohols to deliver alpha, beta-unsaturated ketones . This process constitutes a direct C-H vinylation of alcohols, employing alkynes as vinyl donors .
Biochemical Pathways
The compound affects the biochemical pathway of transfer hydrogenation . This pathway involves the transfer of hydrogen from one molecule to another and is crucial in various chemical reactions. The compound’s action results in the formation of alpha, beta-unsaturated ketones , which are important intermediates in organic synthesis.
Result of Action
The result of the compound’s action is the formation of alpha, beta-unsaturated ketones . These ketones are formed in good to excellent isolated yields with complete E-stereoselectivity . This indicates the compound’s high efficiency and selectivity as a catalyst.
特性
IUPAC Name |
carbon monoxide;methanol;ruthenium;2,2,2-trifluoroacetic acid;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2C2HF3O2.CH4O.CO.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7;2*1-2;/h2*1-15H;2*(H,6,7);2H,1H3;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQAOHZHDWPBQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ru] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H36F6O6P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)
![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)
![2-(4-Carboxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336244.png)

![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6336258.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)



![Dichloro{(S)-(-)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}[(1S,2S)-(-)-1,2-diphenylethylenediamine]Ru(II)](/img/structure/B6336305.png)
![2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}1,3-dioxolane, 97%](/img/structure/B6336311.png)
![Dicyclohexyl[9-(3-phenylpropyl)fluoren-9-yl]phosphonium tetrafluoroborate, 95% [cataCXium® FPrPh]](/img/structure/B6336318.png)
![Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II), 97%](/img/structure/B6336333.png)